molecular formula C6H12ClNO2 B1338714 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride CAS No. 6628-74-6

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Cat. No. B1338714
CAS RN: 6628-74-6
M. Wt: 165.62 g/mol
InChI Key: HIGULTVOVROJID-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)acetic acid hydrochloride, also known as 1-pyrrolidinylacetic acid hydrochloride, is a chemical compound with the CAS Number: 6628-74-6 . It has a molecular weight of 165.62 and its molecular formula is C6H12ClNO2 . It is a solid substance and is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride can be represented by the SMILES string Cl.OC(=O)CN1CCCC1 . The InChI code for this compound is 1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H .


Physical And Chemical Properties Analysis

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a solid substance . It is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Pharmaceutical Research PDE4B Inhibitors

“2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” can be used as a reagent in the preparation of pyrazolopyridines, which are potent inhibitors of phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that plays a significant role in inflammatory and immune responses. Inhibitors of PDE4B have potential therapeutic applications in treating conditions like asthma, COPD, psoriasis, and rheumatoid arthritis .

Drug Discovery RORγt Ligands

The pyrrolidine scaffold is valuable in drug discovery, particularly in designing ligands for the retinoic acid receptor-related orphan receptor gamma-t (RORγt). RORγt is involved in the regulation of immune cells, and modulating its activity can lead to novel treatments for autoimmune diseases .

Chemical Synthesis Intermediate Compound

As an intermediate compound, “2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” may be utilized in various chemical syntheses. Its structure allows for further functionalization and incorporation into more complex molecules, which can be tailored for specific biological activities or material properties .

Neurological Research Epilepsy Treatment

Building on the known utility of pyrrolidine derivatives in neurological disorders, this compound could be explored for its potential efficacy in epilepsy treatment. Pyrrolidine-based compounds have shown promise in this field, suggesting that related compounds could also be beneficial .

Medicinal Chemistry Detoxification Pathways

The pyrrolidine ring is a common feature in molecules that interact with detoxification pathways in the body, such as the pregnane X receptor (PXR). Research into compounds like “2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride” could provide insights into how to modulate these pathways for therapeutic benefit .

Multicomponent Reactions Synthetic Methodology

This compound may participate in multicomponent reactions, which are efficient methods for constructing complex molecules from simpler ones. Such reactions are valuable in medicinal chemistry for rapidly generating diverse libraries of potential drug candidates .

ChemicalBook Springer Link Sigma-Aldrich Springer Link

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-pyrrolidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGULTVOVROJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515421
Record name (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

CAS RN

6628-74-6
Record name 6628-74-6
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Record name 6628-74-6
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Record name (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 2-(pyrrolidin-1-yl)acetic acid hydrochloride
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Synthesis routes and methods

Procedure details

A solution of 19.6 grams (101 mmol) of t-butyl bromoacetate in 150 mL of THF was cooled in an ice bath and treated dropwise over about 0.5 hour with a solution of 14.4 grams (202 mmol) of pyrrolidine in 75 mL of THF, to produce a white precipitate. The bath was removed and the reaction slurry stirred for two hours. The solid was removed by filtration and the filtrate was concentrated under reduced pressure to yield a clear liquid over an orange-colored solid. The liquid was cooled in an ice bath, then treated with 40 mL (80 mmol) of 4N HCl in dioxane and stirred for 15 hours. The solvents were removed in vacuo, and the residue was triturated with diethyl ether, then filtered to yield 12.9 grams of the desired acid as an off-white solid.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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